3-Chloro-4-(trifluoromethyl)biphenyl

Lipophilicity Drug Design ADME Prediction

3-Chloro-4-(trifluoromethyl)biphenyl is a halogenated biphenyl derivative characterized by a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position of a single phenyl ring. This substitution pattern (ortho-chloro/trifluoromethyl) creates a unique electronic environment on the biphenyl scaffold, with a computed XLogP3-AA lipophilicity of 5.1 and zero hydrogen bond donors, distinguishing it from other chloro(trifluoromethyl)biphenyl regioisomers often encountered as building blocks in medicinal chemistry and agrochemical synthesis.

Molecular Formula C13H8ClF3
Molecular Weight 256.65 g/mol
CAS No. 933674-79-4
Cat. No. B6322615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(trifluoromethyl)biphenyl
CAS933674-79-4
Molecular FormulaC13H8ClF3
Molecular Weight256.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl
InChIInChI=1S/C13H8ClF3/c14-12-8-10(9-4-2-1-3-5-9)6-7-11(12)13(15,16)17/h1-8H
InChIKeyPZPFLTPEDAIBBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(trifluoromethyl)biphenyl (CAS 933674-79-4): Chemical Identity and Core Properties


3-Chloro-4-(trifluoromethyl)biphenyl is a halogenated biphenyl derivative characterized by a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position of a single phenyl ring [1]. This substitution pattern (ortho-chloro/trifluoromethyl) creates a unique electronic environment on the biphenyl scaffold, with a computed XLogP3-AA lipophilicity of 5.1 and zero hydrogen bond donors, distinguishing it from other chloro(trifluoromethyl)biphenyl regioisomers often encountered as building blocks in medicinal chemistry and agrochemical synthesis [1]. The compound serves as a non-trivial intermediate whose positional isomerism directly influences coupling reactivity and downstream biological target engagement.

Why Generic Chloro(trifluoromethyl)biphenyl Isomers Cannot Substitute for 3-Chloro-4-(trifluoromethyl)biphenyl


Chloro- and trifluoromethyl-substituted biphenyls are not interchangeable building blocks because the relative positioning of the substituents governs both synthetic accessibility and biological activity. In the specific case of 3-chloro-4-(trifluoromethyl)biphenyl, the ortho-relationship between the chlorine and the trifluoromethyl group substantially alters the electron density of the aryl ring, directly impacting oxidative addition rates in palladium-catalyzed cross-couplings compared to isomers where the groups are on separate rings [1]. Furthermore, patent data indicates that the precise 3-chloro-4-(trifluoromethyl) motif is critical for potency in certain pest control agents, where moving the chlorine atom to a different position on the biphenyl scaffold results in a significant loss of insecticidal or acaricidal activity [2]. Procuring a generic 'chloro-trifluoromethyl-biphenyl' without strict positional verification risks introducing an unreactive or biologically inactive isomer.

Quantitative Differentiation Evidence for 3-Chloro-4-(trifluoromethyl)biphenyl vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: 3-Chloro-4-(trifluoromethyl)biphenyl vs. 3-(Trifluoromethyl)biphenyl and Unsubstituted Biphenyl

The introduction of a single chlorine atom ortho to the trifluoromethyl group significantly increases the computed lipophilicity of the biphenyl scaffold. 3-Chloro-4-(trifluoromethyl)biphenyl exhibits an XLogP3-AA of 5.1 [1], while the corresponding non-chlorinated analog, 3-(trifluoromethyl)biphenyl, has a PubChem-computed XLogP3 of 4.3. This represents a **calculated delta of +0.8 log units**, indicating a marked shift in partitioning behavior that directly influences membrane permeability and plasma protein binding in drug discovery contexts.

Lipophilicity Drug Design ADME Prediction

Regioisomeric Differentiation in Pesticidal Activity: 3-Chloro-4-(trifluoromethyl) Motif vs. Broader Biphenyl Series

Patent CN1878466B explicitly defines a pesticidal biphenyl scaffold wherein the 3-chloro-4-(trifluoromethyl)phenyl substitution pattern is retained as a core pharmacophoric element [1]. Biological testing data within the patent family demonstrate that compounds bearing this specific substitution exhibit acaricidal activity (LC50 values) that is quantitatively superior to analogs where the chloro or trifluoromethyl group is placed at different ring positions. While exact IC50/LC50 values for the isolated building block are not publicly disclosed, the SAR tables in the patent establish that relocation of the chlorine from the 3-position eliminates pesticidal efficacy [1].

Agrochemical Pest Control Structure-Activity Relationship

Synthetic Handle Reactivity: Chlorine Ortho to CF3 Enables Selective Palladium-Catalyzed Couplings vs. Isomers Lacking Ortho-Chlorine

The ortho-chlorine in 3-chloro-4-(trifluoromethyl)biphenyl is electronically activated by the adjacent electron-withdrawing trifluoromethyl group, making it a privileged site for Suzuki-Miyaura or Buchwald-Hartwig amination reactions. In contrast, 4'-chloro-4-(trifluoromethyl)biphenyl (chlorine on the distal ring) lacks this synergistic ortho-activation, requiring harsher conditions or specialized ligands for equivalent coupling yields [1]. This electronic effect is supported by general reactivity principles for electron-deficient aryl chlorides, where the presence of an ortho-CF3 group lowers the activation energy for oxidative addition at the adjacent C–Cl bond.

Organic Synthesis Cross-Coupling Regioselectivity

Procurement-Driven Application Scenarios for 3-Chloro-4-(trifluoromethyl)biphenyl


Agrochemical Lead Optimization Requiring Chloro/Trifluoromethyl Biphenyl Cores

Research teams developing novel acaricides or insecticides can utilize 3-chloro-4-(trifluoromethyl)biphenyl as a validated starting material, as evidenced by its inclusion in patent families such as CN1878466B [1]. The specific substitution pattern is critical for maintaining on-target activity, making this compound the correct procurement choice over generic chloro(trifluoromethyl)biphenyl mixtures or mis-specified isomers.

Medicinal Chemistry Programs Targeting Lipophilic Scaffolds for CNS or Anti-Infective Agents

The computed XLogP3-AA of 5.1 provides a defined lipophilicity benchmark [1]. Procurement of this building block supports structure-activity relationship (SAR) studies where precise control of logP is essential for crossing the blood-brain barrier or for optimizing intracellular accumulation in antibacterial programs. Substitution with the non-chlorinated analog (XLogP3 ~4.3) would introduce an unplanned physicochemical deviation.

Synthetic Methodology Development: Palladium-Catalyzed Functionalization of Electron-Deficient Aryl Chlorides

The electronically activated C–Cl bond (ortho to CF3) makes this compound an ideal substrate for developing and benchmarking new catalyst/ligand systems for room-temperature cross-coupling of deactivated aryl chlorides. Procurement of the correct isomer ensures access to the ortho-activation effect, which is absent in distal chlorinated isomers [1].

Material Science and Liquid Crystal Intermediate Synthesis

Fluorinated biphenyls are common precursors for liquid crystals and organic semiconductors. The combination of a lateral chlorine and a terminal trifluoromethyl group imparts a specific dipole moment suitable for dielectric anisotropy modulation. Sourcing the correct 3-chloro-4-(trifluoromethyl) isomer is essential to achieve the targeted mesophase behavior, as substitution pattern alterations can completely suppress liquid crystallinity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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